N-ethyl-4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-amine
Description
N-ethyl-4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a methoxyphenyl group
Properties
Molecular Formula |
C19H27N5O |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-ethyl-4-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C19H27N5O/c1-4-20-19-21-15(2)12-18(22-19)24-10-8-23(9-11-24)14-16-6-5-7-17(13-16)25-3/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,20,21,22) |
InChI Key |
FCZBRQKTPVOVQR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Mannich reaction, which incorporates the piperazine ring into biologically active compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-ethyl-4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
N-ethyl-4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
